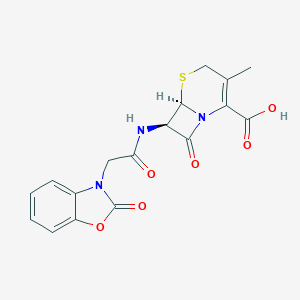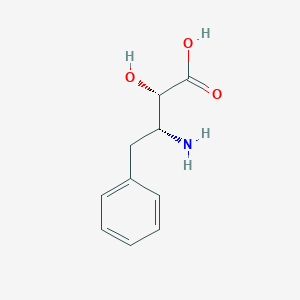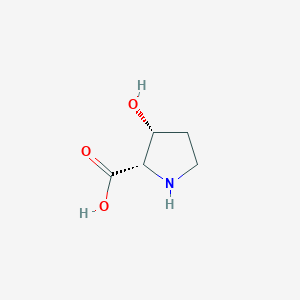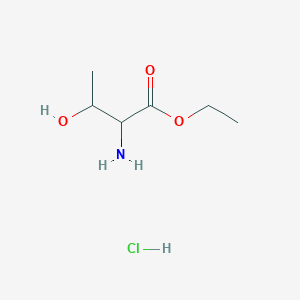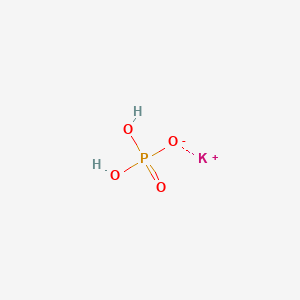
磷酸二氢钾
描述
科学研究应用
Potassium dihydrogen phosphate has numerous applications in scientific research, including:
- Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
- Biology: Serves as a nutrient in culture media for growing microorganisms and plants.
- Medicine: Utilized in pharmaceutical formulations as a buffering agent and electrolyte replenisher.
- Industry: Employed in the production of fertilizers, food additives, and as a component in optical devices due to its nonlinear optical properties .
作用机制
Target of Action
Potassium dihydrogen phosphate (KH2PO4), also known as monopotassium phosphate, is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets cellular processes that require phosphorus and potassium, and it acts as a buffering agent . It is involved in a variety of essential processes, including the maintenance of intracellular tonicity, nerve impulse transmission, contraction of cardiac, skeletal and smooth muscle, and maintenance of normal renal function .
Mode of Action
Once phosphate gains access to the body fluids and tissues, it exerts little pharmacological effect . If the ion is introduced into the intestine, the absorbed phosphate is rapidly excreted . Potassium dihydrogen phosphate can be used in fertilizer mixtures to reduce the escape of ammonia by keeping pH low .
Biochemical Pathways
Potassium dihydrogen phosphate plays a role in several biochemical pathways. Phosphorus, in the form of organic and inorganic phosphate, has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .
Pharmacokinetics
Potassium dihydrogen phosphate is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The majority of potassium dihydrogen phosphate is excreted through the kidneys . Aggressive doses of phosphate may result in a transient serum elevation followed by redistribution into intracellular compartments or bone tissue .
Result of Action
The effect of potassium dihydrogen phosphate on plant indicators was found to be lower than that of granular potassium dihydrogen phosphate with microcrystalline cellulose (MC). The length of the leaves, green mass, and ash mass were all increased when plants were fertilized with granular potassium dihydrogen phosphate with MC compared to pure potassium dihydrogen phosphate .
Action Environment
The action of potassium dihydrogen phosphate can be influenced by environmental factors. For instance, it is used in agriculture to improve the yield of agricultural production using existing agricultural land . It is also used in buffers, nutrient solutions, yeast foods, special liquid fertilizers, sonar systems, and other electronic applications . The granular form of potassium dihydrogen phosphate with MC that was developed and used has better physical properties, higher agrochemical efficiency, and causes less harm to soil microorganisms compared to pure potassium dihydrogen phosphate .
生化分析
Biochemical Properties
Potassium dihydrogen phosphate plays a crucial role in biochemical reactions. It acts as a phosphate donor in kinase reactions, where it interacts with enzymes such as kinases and phosphatases . These interactions are typically characterized by the transfer of the phosphate group from potassium dihydrogen phosphate to a protein substrate, a process that is fundamental to many cellular processes .
Cellular Effects
Potassium dihydrogen phosphate influences cell function in various ways. It plays a role in cell signaling pathways, particularly those involving protein phosphorylation . It also impacts gene expression by acting as a phosphate donor in reactions that modify the structure of chromatin . Furthermore, it is involved in cellular metabolism, serving as a key component in ATP production .
Molecular Mechanism
At the molecular level, potassium dihydrogen phosphate exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to enzymes such as kinases and phosphatases, facilitating the transfer of its phosphate group to protein substrates . This can result in the activation or inhibition of these enzymes, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium dihydrogen phosphate can change over time . It is a stable compound, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro studies, with potassium dihydrogen phosphate shown to influence processes such as cell growth and differentiation .
Dosage Effects in Animal Models
The effects of potassium dihydrogen phosphate can vary with different dosages in animal models . At low doses, it can enhance certain cellular processes, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
Potassium dihydrogen phosphate is involved in several metabolic pathways . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . For example, it plays a key role in the glycolysis pathway, where it is involved in the conversion of glucose to pyruvate .
Transport and Distribution
Within cells and tissues, potassium dihydrogen phosphate is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of potassium dihydrogen phosphate can affect its activity or function . It is typically found in the cytoplasm, where it is involved in various cellular processes . It can also be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Potassium dihydrogen phosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide or potassium carbonate. The chemical reactions are as follows:
- Phosphoric acid and potassium hydroxide:
H₃PO₄ + KOH → KH₂PO₄ + H₂O
- Phosphoric acid and potassium carbonate:
H₃PO₄ + K₂CO₃ → 2KH₂PO₄ + CO₂ + H₂O
Industrial Production Methods: Industrial production of potassium dihydrogen phosphate typically involves the reaction of phosphoric acid with potassium carbonate. This method is preferred due to the availability and cost-effectiveness of the raw materials. The process involves dissolving potassium carbonate in water, followed by the gradual addition of phosphoric acid under controlled conditions to form potassium dihydrogen phosphate. The solution is then evaporated to crystallize the product .
化学反应分析
Types of Reactions: Potassium dihydrogen phosphate undergoes various chemical reactions, including:
- Neutralization: Reacts with bases to form potassium salts and water.
- Decomposition: Decomposes upon heating to form potassium metaphosphate and water.
- Hydrolysis: Hydrolyzes in water to form phosphoric acid and potassium ions.
Common Reagents and Conditions:
- Neutralization: Reacts with potassium hydroxide or other bases under aqueous conditions.
- Decomposition: Heating at temperatures around 400°C.
- Hydrolysis: Occurs in aqueous solutions.
Major Products Formed:
- Neutralization: Potassium salts and water.
- Decomposition: Potassium metaphosphate and water.
- Hydrolysis: Phosphoric acid and potassium ions .
相似化合物的比较
- Dipotassium phosphate (K₂HPO₄)
- Tripotassium phosphate (K₃PO₄)
- Monosodium phosphate (NaH₂PO₄)
- Disodium phosphate (Na₂HPO₄)
Comparison:
- Potassium dihydrogen phosphate vs. Dipotassium phosphate: Potassium dihydrogen phosphate is more acidic and is used as a buffering agent, while dipotassium phosphate is less acidic and often used as a fertilizer.
- Potassium dihydrogen phosphate vs. Tripotassium phosphate: Tripotassium phosphate is highly basic and used in industrial cleaning agents, whereas potassium dihydrogen phosphate is used in more pH-sensitive applications.
- Potassium dihydrogen phosphate vs. Monosodium phosphate: Monosodium phosphate is used similarly as a buffering agent but provides sodium ions instead of potassium ions.
- Potassium dihydrogen phosphate vs. Disodium phosphate: Disodium phosphate is less acidic and used in food processing and water treatment .
Potassium dihydrogen phosphate stands out due to its unique combination of properties, making it suitable for a wide range of applications in various fields.
属性
Key on ui mechanism of action |
hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria. |
|---|---|
CAS 编号 |
7778-77-0 |
分子式 |
H3KO4P |
分子量 |
137.094 g/mol |
IUPAC 名称 |
potassium;dihydrogen phosphate |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI 键 |
PJNZPQUBCPKICU-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)[O-].[K+] |
规范 SMILES |
OP(=O)(O)O.[K] |
颜色/形态 |
Colorless crystals or white granular powder White tetragonal crystals |
密度 |
2.34 g/cu cm 2.34 g/cm³ |
熔点 |
253 °C |
Key on ui other cas no. |
16068-46-5 7778-77-0 |
物理描述 |
Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals Liquid Odourless, colourless crystals or white granular or crystalline powder Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |
相关CAS编号 |
66923-00-0 |
溶解度 |
Freely soluble in water. Insoluble in ethanol Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/ Soluble in about 4.5 parts water; insoluble in alcohol Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol Solubility in water, g/100ml: 22 |
同义词 |
dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Potassium dihydrogen phosphate (KH₂PO₄) is an inorganic compound, often existing as a colorless, odorless crystal or white powder. It is a common source of both potassium and phosphate, finding use in various applications, including fertilizers, food additives, and as a buffering agent. KH₂PO₄ also exhibits nonlinear optical properties, making it useful in laser technology.
ANone: KH₂PO₄ is widely used in agriculture as a fertilizer due to its high solubility and ability to provide plants with readily available phosphorus and potassium [, , ]. It is often applied as a foliar spray or incorporated into the soil.
ANone: Yes, KH₂PO₄ is used in various industrial applications:
- Food Industry: KH₂PO₄ acts as a buffering agent, sequestrant, and yeast nutrient in food products [].
- Refractory Materials: KH₂PO₄, combined with magnesia, serves as a binder in fast-hardening, lightweight refractory concrete []. This specific application benefits from the material's faster setting time, high strength, and good bulk stability, particularly useful for emergency kiln repairs.
- Chemical Synthesis: It is used as a reagent in chemical synthesis. For example, it acts as a condensing agent in the synthesis of captopril, a drug used to treat hypertension [].
ANone: The molecular formula of KH₂PO₄ is KH₂PO₄, and its molecular weight is 136.09 g/mol.
ANone: Several spectroscopic techniques can be employed to characterize KH₂PO₄:
- X-ray Diffraction (XRD): Used to confirm the crystalline structure and identify any structural changes upon doping with other materials [, , ].
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the KH₂PO₄ crystal and helps identify dopants [, ].
- Ultraviolet-Visible Spectroscopy (UV-Vis): Examines the optical properties of KH₂PO₄, including absorption and transmission characteristics [].
ANone: Doping KH₂PO₄ crystals with various materials can significantly alter their properties. For instance, doping with L-arginine can modify the optical rotations of KDP crystals, impacting their performance in optical applications [].
ANone: The deuteration fraction significantly influences the refractive index of KH₂PO₄. This is particularly important for its use in optical parametric chirped pulse amplification (OPCPA) systems. By carefully controlling the deuteration fraction, it is possible to achieve ultra-broadband phase matching, crucial for specific laser applications [].
ANone: Yes, KH₂PO₄ has shown catalytic activity in specific organic reactions. For example, it can effectively catalyze the Hantzsch reaction, a multicomponent reaction used to synthesize 4H-chromene derivatives []. These derivatives are valuable building blocks for various pharmaceutical and material science applications.
ANone: KH₂PO₄ offers several advantages as a catalyst:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




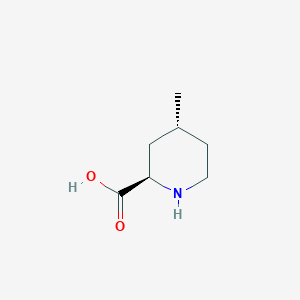
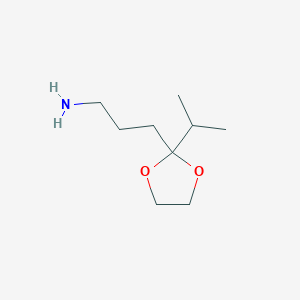
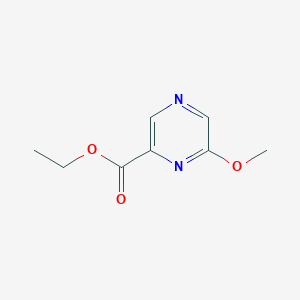
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
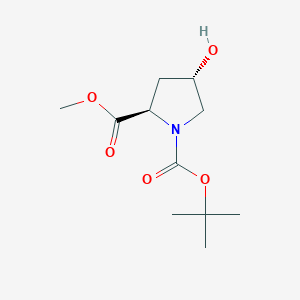
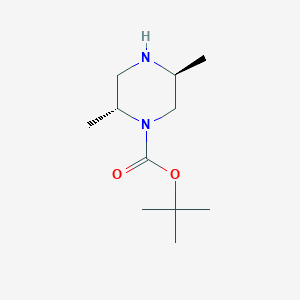

![(5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli](/img/structure/B151285.png)
